N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H20N2O and its molecular weight is 268.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cobalt(III)-catalyzed Redox-neutral [4+2]-annulation
This application involves the efficient synthesis of substituted 3,4-dihydroisoquinolinones through a [4+2]-annulation process. Using cobalt(III) as a catalyst, this method demonstrates C-H activation at room temperature. The process is notable for its avoidance of external metal oxidants, utilizing the N-Cl bond of N-chlorobenzamide as an internal oxidant. The resulting 3,4-dihydroisoquinolinone derivatives are pivotal for further transformations into valuable imidoyl chloride derivatives, highlighting a key synthetic pathway for producing complex molecules from simpler precursors (Ramesh & Jeganmohan, 2021).
Tandem Cyclization-[3+3] Cycloaddition
This method outlines the synthesis of fused 1,2-dihydroisoquinolines through a tandem cyclization-[3+3] cycloaddition of 2-alkynylbenzaldoximes. The process, co-catalyzed by AgOTf and Yb(OTf)3, provides a useful approach for creating tetrahydro-1,2-oxazine fused 1,2-dihydroisoquinolines. This showcases the compound's utility in constructing complex heterocyclic structures, which are valuable in various chemical and pharmaceutical applications (Ding, Wang, & Wu, 2009).
Rh(III)-catalyzed C-H Activation/Cycloaddition
An unprecedented Rh(III)-catalyzed C-H activation/cycloaddition process is described for selectively synthesizing spiro dihydroisoquinolinones and furan-fused azepinones. This method features the use of simple starting materials under mild, efficient, and oxidant-free conditions. The ability to convert the products into other biologically significant heterocycles further underscores the versatility of this chemical compound in facilitating diverse synthetic pathways (Cui, Zhang, & Wu, 2013).
Mechanism of Action
THIQs with a stereogenic center at position C (1) are key fragments of a diverse range of alkaloids and bioactive molecules . Also, N-benzyl THIQs are known to function as antineuroinflammatory agents . Apart from this, THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(15-7-8-15)18-10-3-4-11-19-12-9-14-5-1-2-6-16(14)13-19/h1-2,5-6,15H,7-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBUKPQTOCOETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.